Cryptophycin 1

Description

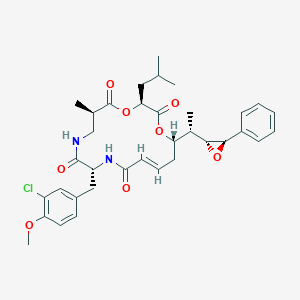

Structure

3D Structure

Properties

IUPAC Name |

(3S,6R,10R,13E,16S)-10-[(3-chloro-4-methoxyphenyl)methyl]-6-methyl-3-(2-methylpropyl)-16-[(1S)-1-[(2R,3R)-3-phenyloxiran-2-yl]ethyl]-1,4-dioxa-8,11-diazacyclohexadec-13-ene-2,5,9,12-tetrone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H43ClN2O8/c1-20(2)16-29-35(42)44-27(22(4)31-32(46-31)24-10-7-6-8-11-24)12-9-13-30(39)38-26(33(40)37-19-21(3)34(41)45-29)18-23-14-15-28(43-5)25(36)17-23/h6-11,13-15,17,20-22,26-27,29,31-32H,12,16,18-19H2,1-5H3,(H,37,40)(H,38,39)/b13-9+/t21-,22+,26-,27+,29+,31-,32-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSNOPSMXOBPNNV-VVCTWANISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC(=O)C(NC(=O)C=CCC(OC(=O)C(OC1=O)CC(C)C)C(C)C2C(O2)C3=CC=CC=C3)CC4=CC(=C(C=C4)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CNC(=O)[C@H](NC(=O)/C=C/C[C@H](OC(=O)[C@@H](OC1=O)CC(C)C)[C@H](C)[C@@H]2[C@H](O2)C3=CC=CC=C3)CC4=CC(=C(C=C4)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H43ClN2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901046187 | |

| Record name | Cryptophycin 1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901046187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

655.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124689-65-2 | |

| Record name | Cryptophycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124689652 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cryptophycin 1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901046187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CRYPTOPHYCIN 1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XO974V2M5T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular Mechanisms of Action of Cryptophycin 1

Cell Cycle Perturbation and Mitotic Arrest Induction

The disruption of microtubule function by Cryptophycin (B1240208) 1 has profound consequences for the cell cycle, culminating in mitotic arrest.

A hallmark of Cryptophycin 1's cellular activity is the induction of a potent cell cycle block at the G2/M transition. nih.gov This arrest occurs at extremely low, picomolar concentrations. nih.gov The inability of the cell to form a functional mitotic spindle due to microtubule disruption prevents the proper alignment and segregation of chromosomes, thereby activating the spindle assembly checkpoint and halting progression through mitosis. mdpi.comnih.gov This leads to an accumulation of cells in the G2/M phase. mdpi.com Studies show that this mitotic arrest is often transient and is rapidly followed by the induction of apoptosis, or programmed cell death, with no evidence of cells being released from the G2/M block. nih.gov

Disruption of Mitotic Spindle Apparatus

This compound is a potent inhibitor of microtubule dynamics. wikipedia.orgontosight.ai It binds to tubulin, the protein subunit of microtubules, and prevents its polymerization, leading to the disruption of the mitotic spindle. ontosight.aismolecule.com This action is similar to that of vinca (B1221190) alkaloids, though it binds to a distinct site on tubulin. ontosight.aismolecule.com At picomolar concentrations, this compound blocks cells in the G2/M phase of the cell cycle by interfering with microtubule function. nih.govnih.gov

Even at low concentrations, where there is no significant loss of interphase microtubules, this compound effectively disrupts mitotic spindles. core.ac.uknih.gov This disruption leads to a mitotic arrest; however, unlike some other microtubule-active agents, this arrest is brief and is quickly followed by the onset of apoptosis. nih.gov Studies with a synthetic analog, Cryptophycin-52, have shown that at high concentrations, it depolymerizes spindle microtubules and disrupts chromosome organization. nih.govpnas.org However, at lower, clinically relevant concentrations, it inhibits mitosis without significantly altering the mass or organization of the spindle microtubules, suggesting its primary action is the suppression of microtubule dynamics. nih.govpnas.org This potent suppression of the dynamic instability of microtubules is a key aspect of its cytotoxic activity. nih.govpnas.org

Programmed Cell Death Pathways

The disruption of the mitotic spindle by this compound is a direct trigger for the initiation of programmed cell death, or apoptosis, in cancer cells. wikipedia.org

Apoptosis Induction in Cancer Cells

Treatment of cancer cells with this compound leads to rapid morphological changes consistent with apoptosis. nih.gov This includes DNA strand breakage and fragmentation into oligonucleosome-sized fragments. nih.gov The induction of apoptosis is a primary contributor to the cytotoxic effects of this compound. nih.gov The process is initiated quickly after the brief mitotic arrest caused by the drug. nih.gov

The apoptotic response to this compound has been observed in various cancer cell lines. For instance, in prostate cancer cell lines, both androgen-dependent (LNCaP) and androgen-independent (DU-145), Cryptophycin 52 induced G2-M phase arrest and subsequent apoptosis. aacrjournals.org This suggests that the apoptotic induction by cryptophycins can be independent of the androgen status of the cancer cells. aacrjournals.org The activation of caspase-3, a key executioner caspase in the apoptotic pathway, has been observed following treatment with this compound, confirming the engagement of a coordinated cell death program. core.ac.uknih.gov

Specific Molecular Events in Apoptosis (e.g., Bcl-2 Phosphorylation)

A significant molecular event in the apoptotic pathway induced by cryptophycins is the phosphorylation of the Bcl-2 protein. benthamdirect.comingentaconnect.com Bcl-2 is a key anti-apoptotic protein, and its phosphorylation is believed to inhibit its survival function, thereby promoting cell death. ingentaconnect.com Cryptophycins are potent inducers of Bcl-2 phosphorylation. ingentaconnect.com

In human non-small cell lung cancer (H460) cells, Cryptophycin-induced hyperphosphorylation of Bcl-2 has been linked to cell cycle arrest and growth inhibition. uni-bielefeld.de Furthermore, studies with Cryptophycin 52 in prostate cancer cells have shown that it induces phosphorylation of both Bcl-2 and Bcl-xL. aacrjournals.org Overexpression of Bcl-2 in LNCaP cells conferred greater resistance to apoptosis induced by Cryptophycin 52, highlighting the importance of the Bcl-2 family in modulating the cellular response to this agent. aacrjournals.org

The induction of Bcl-2 phosphorylation by cryptophycins is a critical step that links the disruption of microtubule dynamics to the activation of the apoptotic cascade. core.ac.uk This specific molecular targeting contributes to the high potency of this compound as an anticancer agent. core.ac.uk

In Vitro Cytotoxicity Profile

The in vitro anticancer activity of this compound is characterized by its exceptional potency, demonstrating the ability to inhibit cancer cell proliferation at extremely low concentrations.

This compound has demonstrated remarkable cytotoxic activity across a broad spectrum of human cancer cell lines. Its efficacy is notable in the picomolar range, indicating a very high degree of potency. For instance, studies have recorded IC50 values (the concentration required to inhibit the growth of 50% of cells) in the low single-digit picomolar range for cell lines such as KB (human nasopharynx carcinoma) and LoVo (colon carcinoma). core.ac.uk Specifically, the IC50 value against KB cells was reported as 4.58 pM, and against LoVo cells, it was 7.63 pM. core.ac.uk

The compound's potent antiproliferative activity extends to various other types of solid tumors, including ovarian, breast, lung, and pancreatic carcinomas. nih.govgoogle.comnottingham.ac.ukscispace.com This broad-spectrum activity highlights its potential as a versatile anticancer agent. The mechanism behind this cytotoxicity is linked to its ability to interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis. nih.govcore.ac.uk

Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (pM) |

| KB | Nasopharynx Carcinoma | 4.58 core.ac.uk |

| LoVo | Colon Carcinoma | 7.63 core.ac.uk |

| SKOV3 | Ovarian Carcinoma | ~9.2 (reported for a mix including KB, LoVo) |

When compared to clinically established antimitotic agents, this compound and its analogues exhibit significantly greater potency. Multiple studies have reported that cryptophycins can be 100 to 1,000 times more potent than both paclitaxel (B517696) (a taxane) and vinblastine (B1199706) (a vinca alkaloid). core.ac.uknih.gov

A closely related synthetic analogue, Cryptophycin-52, was also demonstrated to be 40 to 400 times more potent than paclitaxel and the Vinca alkaloids vinblastine and vincristine (B1662923) in vitro. aacrjournals.orgaacrjournals.org This superior potency is a key characteristic that has driven interest in the cryptophycin family of compounds as potential next-generation cancer therapeutics. Their high affinity for tubulin and the stability of the drug-tubulin complexes they form may contribute to this enhanced cytotoxicity. core.ac.uk

Table 2: Comparative Potency of Cryptophycins vs. Standard Agents

| Compound Family | Comparative Potency vs. Paclitaxel & Vinblastine | Reference |

| Cryptophycins | 100 to 1,000-fold more potent | core.ac.uknih.gov |

| Cryptophycin-52 | 40 to 400-fold more potent | aacrjournals.orgaacrjournals.org |

Potency Across Diverse Human Cancer Cell Lines (e.g., Nasopharynx, Colon, Ovarian, Breast, Lung, Pancreatic Carcinomas)

In Vivo Antitumor Activity in Xenograft Models

The promising in vitro results for cryptophycins have been substantiated by in vivo studies using animal models, demonstrating significant tumor growth inhibition.

Cryptophycin analogues have shown a broad range of antitumor activity in various murine solid tumor models. aacrjournals.orgnih.gov For example, Cryptophycin-52 has demonstrated efficacy in models such as pancreatic adenocarcinoma (Panc-03) and an Adriamycin-resistant mammary adenocarcinoma (Mamm-17/Adr). aacrjournals.org Furthermore, studies with another analogue, Cryptophycin-309, showed substantial antitumor effects, achieving a 2.2 log cell kill against Colon 26 tumors and a 2.4 log cell kill against both Colon 51 and Pancreatic Ductal Adenocarcinoma 02 (Panc 02) models. nih.gov

Cryptophycins have proven effective against human tumors implanted in immunodeficient mice. Cryptophycin-52 showed potent activity against a wide array of human tumor xenografts, including those of the colon, breast, and prostate. aacrjournals.orgnih.govaacrjournals.org In studies involving advanced-stage mammary and prostate xenografts, treatment with Cryptophycin-52 resulted in complete tumor regressions. aacrjournals.org

Similarly, the analogue Cryptophycin-309 was highly effective against human colon cancer xenografts, registering a 4.1 log kill against HCT116 tumors and a 3.3 log kill against the P-glycoprotein-positive, multidrug-resistant HCT15 model. nih.gov Another study involving a conjugate of a Cryptophycin-55 analogue demonstrated delayed tumor growth in nude mice bearing SKRC-52 renal cell carcinoma xenografts. acs.orgresearchgate.net

Activity Against Multidrug-Resistant (MDR) Phenotypes

A particularly compelling attribute of the cryptophycin family is its potent activity against cancer cells that have developed resistance to multiple other drugs, a major obstacle in chemotherapy.

Cryptophycins are highly effective against multidrug-resistant (MDR) tumor cell lines. core.ac.ukbeilstein-journals.org This efficacy stems from their ability to circumvent the drug efflux mechanisms that typically cause resistance. Many cancer cells become resistant by overexpressing P-glycoprotein (P-gp), a transporter pump that ejects chemotherapy drugs from the cell. core.ac.uknih.gov this compound is a poor substrate for P-gp, meaning it is not efficiently removed by the pump. nih.gov Consequently, it retains high cytotoxicity in cancer cells that are resistant to other P-gp substrates like paclitaxel, vinca alkaloids, and colchicine. core.ac.uknih.gov

This characteristic is confirmed in both in vitro and in vivo models. Ovarian and breast carcinoma cells that overexpress P-glycoprotein are significantly less resistant to cryptophycin than to vinblastine, colchicine, and paclitaxel. nih.gov In vivo, cryptophycin analogues have demonstrated strong antitumor activity against tumors resistant to agents like Taxol and Adriamycin. aacrjournals.orgnih.gov For instance, the analogue Cryptophycin-309 was highly active against the P-gp positive MDR mammary tumor Mam 17/Adr and the P-gp negative MDR tumor Mam 16/C/Adr, achieving 3.2 and 3.3 log cell kills, respectively. nih.gov This makes cryptophycins promising candidates for treating drug-resistant tumors. beilstein-journals.orgnih.gov

Preclinical Evaluation of Anticancer Efficacy

The preclinical assessment of cryptophycin-1 has highlighted its significant potential as an anticancer agent, particularly its ability to overcome one of the major hurdles in chemotherapy: multidrug resistance (MDR). This resistance is frequently mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp), which actively remove chemotherapeutic drugs from cancer cells, thereby reducing their efficacy. Cryptophycin-1 and its analogues have demonstrated a remarkable capacity to bypass this resistance mechanism.

A significant advantage of cryptophycin-1 is its characterization as a poor substrate for P-glycoprotein (P-gp), a transmembrane efflux pump that is a primary cause of multidrug resistance in cancer. acs.orgresearchgate.netnih.gov Unlike many conventional anticancer drugs such as Vinca (B1221190) alkaloids and taxanes, which are actively expelled from cancer cells by P-gp, cryptophycins are not significantly affected by this efflux system. acs.orgcore.ac.ukbeilstein-journals.org This insensitivity allows them to maintain their potent cytotoxic activity even in cancer cells that have developed resistance to a wide array of other chemotherapeutic agents. acs.orgcore.ac.uk

Several factors are believed to contribute to this inherent ability to circumvent P-gp-mediated efflux. One hypothesis points to the physicochemical properties of the cryptophycin (B1240208) molecule. P-gp tends to transport polar or amphiphilic compounds, whereas cryptophycins are relatively unpolar, making them poor substrates for the efflux pump. core.ac.ukresearchgate.net

Another key reason for their effectiveness in resistant cells is their potent and high-affinity interaction with their intracellular target, tubulin. core.ac.uk Cryptophycins form highly stable complexes with tubulin, leading to a low concentration of free drug within the cell. core.ac.uk Since only the free drug is available for transport by efflux pumps, this stable binding effectively sequesters the compound, preventing its removal by P-gp. core.ac.uk This mechanism ensures that a lethal concentration of the drug is maintained within the target cell, leading to the disruption of microtubule dynamics and subsequent cell death. core.ac.uk Furthermore, studies have shown that cryptophycins are rapidly taken up and accumulated by cancer cells. core.ac.uk This rapid influx, combined with poor efflux, results in potent and sustained antitumor activity.

The ability of cryptophycin-1 and its synthetic analogues to evade P-gp efflux translates directly to high efficacy in preclinical models of multidrug-resistant (MDR) cancer. core.ac.uknih.gov Numerous studies have demonstrated that cryptophycins retain remarkable potency against cancer cell lines that overexpress P-gp and exhibit high levels of resistance to other microtubule-targeting agents. core.ac.uknih.gov

For instance, ovarian and breast carcinoma cells that overexpress P-glycoprotein are significantly less resistant to cryptophycin than they are to agents like vinblastine (B1199706), colchicine, and taxol. nih.gov The synthetic analogue, cryptophycin-52, which was selected for clinical evaluation, was found to be only minimally affected by MDR transport mechanisms in paired cell lines where a sensitive parental line was compared to its multidrug-resistant derivative. nih.gov In one study, cryptophycin-52 and its chlorohydrin derivative, cryptophycin-55, were only six times less active in a P-gp overexpressing cell line (HL-60/Vinc) compared to the sensitive parental line (HL-60), demonstrating a low resistance factor. core.ac.ukaacrjournals.org This contrasts sharply with the much higher resistance factors observed for other established drugs in the same cell lines. aacrjournals.org

The table below summarizes the in vitro cytotoxic activity of cryptophycin analogues against P-gp overexpressing cancer cell lines compared to their sensitive parental counterparts. The "Resistance Factor" is calculated as the ratio of the IC50 value for the resistant cell line to the IC50 value for the sensitive parental line, with lower values indicating less resistance.

| Compound | Cell Line (Parental) | IC50 (Parental) | Cell Line (P-gp Overexpressing) | IC50 (Resistant) | Resistance Factor (FR) | Reference |

|---|---|---|---|---|---|---|

| Cryptophycin-52 | HL-60 | - | HL-60/Vinc | - | 6 | aacrjournals.org |

| Cryptophycin-55 | HL-60 | - | HL-60/Vinc | - | 6 | aacrjournals.org |

| Cryptophycin Analogue 1 | KB-3-1 | 313 pM | KB-V1 | 7.8 nM | 25 | beilstein-journals.orgresearchgate.net |

| Cryptophycin Analogue 2 | KB-3-1 | 6.36 nM | KB-V1 | 216 nM | 34 | beilstein-journals.orgresearchgate.net |

The potent activity of cryptophycins extends to in vivo models of MDR tumors. researchgate.netaacrjournals.org The synthetic analogue cryptophycin-52 demonstrated significant efficacy against a wide range of human xenografts and murine solid tumors, including those expressing P-gp. aacrjournals.org Similarly, cryptophycin-249, the glycinate (B8599266) derivative of cryptophycin-8 (B1254367) (the chlorohydrin of cryptophycin-1), showed high antitumor activity against an MDR mammary tumor model. researchgate.net This consistent efficacy in preclinical models underscores the potential of cryptophycin-1 and its derivatives to treat cancers that have become refractory to standard chemotherapies due to P-gp-mediated resistance.

Structure Activity Relationship Sar Studies and Synthetic Analog Development

Identification of Key Structural Determinants for Biological Activity

Role of the Macrolide Ring Integrity

The integrity of the 16-membered macrolide ring is fundamental to the biological activity of cryptophycin-1. researchgate.netgoogle.com Research has consistently shown that derivatives with a cleaved macrocycle, resulting from the hydrolysis of the ester bond between units C and D, exhibit a significant loss of cytotoxicity. researchgate.netgoogle.com This ester linkage is susceptible to mild base hydrolysis. researchgate.netgoogle.com The necessity of the intact ring suggests that a specific three-dimensional conformation, maintained by the cyclic structure, is essential for its interaction with its biological target, tubulin. researchgate.netgoogle.comnih.gov

Importance of the Epoxide Group in Unit A

The epoxide group within Unit A is a critical determinant of cryptophycin-1's high potency. researchgate.netgoogle.comnih.gov While it is understood that the epoxide does not form a covalent bond with tubulin, its presence is of significant importance for high biological activity. core.ac.uk The oxygen atom of the epoxide is involved in a hydrogen bond within the binding site, which helps to explain its functional relevance. nih.gov

Opening the epoxide ring to form a chlorohydrin, as seen in cryptophycin (B1240208) 8, retains potent cytotoxicity. google.com However, methanolysis of the epoxide, yielding cryptophycin 9, leads to a thousand-fold decrease in activity. google.com Furthermore, complete removal of the epoxide oxygen or the hydroxyl groups at positions C-7 and C-8 results in a hundredfold reduction in cytotoxicity. google.com This indicates that while the intact epoxide is optimal, a substituent at this position is necessary for significant activity. google.com

Significance of Substituents in Unit B (e.g., Chlorination, O-Methyl Groups)

The substituents on the D-tyrosine derivative of Unit B play a crucial role in the bioactivity of cryptophycin-1. researchgate.netgoogle.combeilstein-journals.orgnih.govresearchgate.net Both the chloro and O-methyl groups are considered essential for maximal activity. researchgate.netgoogle.comresearchgate.net

The exclusion of the chlorine atom from the D-tyrosine moiety generally leads to a tenfold reduction in cytotoxicity. nih.gov Similarly, the absence of the O-methyl group results in a significant loss of potency. nih.govuni-tuebingen.de Structure-activity relationship studies have shown that replacing the para-methoxy group with a hydroxyl group reduces cytotoxicity by about one order of magnitude. nih.govbeilstein-journals.org Further functionalization of this hydroxyl group with increasingly larger ethylene (B1197577) glycol residues leads to a progressive decrease in activity. beilstein-journals.org

Interestingly, replacing the methoxy (B1213986) group with an amino group shows a similar trend in reduced activity; however, N,N-dimethylation of this amino group significantly increases cytotoxicity again. beilstein-journals.org This suggests that while specific electronic and steric properties are required at this position, some modifications are tolerated and can even restore high potency. beilstein-journals.org

Impact of Modifications in Units C and D

Unit D appears to be the most amenable to modification without a substantial loss of activity. nih.gov Its side chain is exposed to the solvent when bound to tubulin and is not directly involved in interactions with the protein. nih.gov This has made Unit D a prime target for introducing functional groups for conjugation to delivery vehicles in targeted cancer therapies. researchgate.netresearchgate.net Studies have shown that a variety of modifications, including the introduction of amino, hydroxy, carboxy, and sulfur-containing derivatives, can be well-tolerated, with some analogs retaining low picomolar cytotoxicity. researchgate.netresearchgate.net

Design and Synthesis of Modified Cryptophycin Analogs

The insights gained from SAR studies have guided the rational design and synthesis of a multitude of cryptophycin analogs. These efforts aim to enhance properties such as stability, solubility, and tumor selectivity, while retaining high cytotoxicity.

Strategies for Analog Generation (e.g., Fluorination, Aziridinyl Replacement, Unit B and D Modifications)

Several strategies have been employed to generate novel cryptophycin analogs:

Fluorination: The introduction of fluorine atoms has been explored to potentially enhance metabolic stability and bioactivity. beilstein-journals.orgnih.govnih.gov For instance, a trifluoromethyl-modified cryptophycin in Unit A demonstrated high activity. beilstein-journals.orgnih.govnih.gov However, replacing the 3-chloro-4-methoxyphenyl substituent in Unit B with a pentafluorophenyl group resulted in a significant loss of activity, highlighting the sensitivity of this unit to modification. beilstein-journals.orgnih.govnih.gov

Aziridinyl Replacement: As a bioisostere for the epoxide, an aziridine (B145994) moiety has been synthesized and incorporated into Unit A. researchgate.netbenthamdirect.comeurekaselect.com This modification aims to retain the electrophilic nature of the epoxide while potentially altering the compound's chemical and biological properties. researchgate.netbenthamdirect.comeurekaselect.com

Unit B and D Modifications: As previously discussed, these units have been a major focus for analog development. In Unit B, the O-methyl group has been replaced with moieties such as O-(allyloxyethyl) and O-(hydroxyethyl) groups, with some analogs maintaining subnanomolar cytotoxicity. nih.govuni-bielefeld.de However, attaching a larger triethylene glycol spacer with a terminal azide (B81097) led to a complete loss of activity, indicating a steric limit for modifications at this position. uni-bielefeld.de In Unit D, the native leucic acid has been replaced with a wide array of functionalized building blocks to create analogs suitable for conjugation, with many retaining high potency. researchgate.netresearchgate.net

Development of Clinically Relevant Analogs (e.g., Cryptophycin-52 (LY355703), Cryptophycin-309, Cryptophycin-249)

The potent antitumor activity of Cryptophycin 1 spurred extensive research into the development of synthetic and semi-synthetic analogs with improved pharmacological properties. These efforts aimed to address challenges such as chemical stability and to enhance efficacy, particularly against multidrug-resistant (MDR) cancers. This led to the identification of several clinically relevant analogs, including Cryptophycin-52 (LY355703), Cryptophycin-309, and Cryptophycin-249.

Cryptophycin-52 (LY355703):

Developed by Eli Lilly and Company, Cryptophycin-52 (LY355703) was a synthetic analog of this compound selected for clinical evaluation. aacrjournals.org The primary structural difference is the presence of an additional methyl group in unit C of the molecule. aacrjournals.org This modification was intended to improve hydrolytic stability. researchgate.net Cryptophycin-52 demonstrated potent antiproliferative and cytotoxic activity against a wide range of human tumor cell lines, including those resistant to other microtubule agents like paclitaxel (B517696) and vinca (B1221190) alkaloids. aacrjournals.orgaacrjournals.org Its potency was reported to be 40 to 400 times greater than these established drugs. aacrjournals.orgnih.gov Like its parent compound, Cryptophycin-52 acts by inhibiting microtubule polymerization and is considered one of the most potent suppressors of microtubule dynamics. aacrjournals.orgaacrjournals.org It induces cell cycle arrest in the G2-M phase, leading to apoptosis. aacrjournals.orgaacrjournals.org

Despite its promising preclinical profile, the clinical development of Cryptophycin-52 was halted. wikipedia.org Phase II clinical trials in patients with advanced non-small cell lung cancer and other solid tumors were discontinued (B1498344) due to a combination of factors, including toxic side effects, such as neurotoxicity, and marginal antitumor activity. nih.govwikipedia.orgacs.org It has been suggested that Cryptophycin-52 may not have been the optimal candidate for clinical trials and that other analogs showed better preclinical promise. researchgate.netacs.org

Cryptophycin-309 and Cryptophycin-249:

Further structure-activity relationship studies led to the development of second-generation analogs, including Cryptophycin-309 and Cryptophycin-249. researchgate.net These compounds were designed to overcome some of the limitations observed with earlier analogs. A key modification was the esterification of the chlorohydrin moiety with glycine, creating glycinate (B8599266) esters. researchgate.net This structural change provided enhanced chemical stability and improved aqueous solubility. researchgate.net

Cryptophycin-309 is the glycinate ester of the chlorohydrin analog, Cryptophycin-296. researchgate.net

Cryptophycin-249 is the glycinate of Cryptophycin-8 (B1254367). researchgate.netcore.ac.uk

These glycinate derivatives are considered prodrugs, as they can be converted to the corresponding active epoxide-containing cryptophycins under physiological conditions. core.ac.uk Preclinical studies demonstrated that both Cryptophycin-309 and Cryptophycin-249 have significant antitumor activity, particularly against MDR tumor models. researchgate.netcore.ac.uk In comparative studies involving numerous cryptophycin analogs, Cryptophycin-309 emerged as a superior candidate in terms of efficacy against various mouse and human tumor models. researchgate.net Cryptophycin-249 also showed potent activity, rivaling or even exceeding that of Cryptophycin-309 in some instances, such as against a multidrug-resistant breast adenocarcinoma model. researchgate.net The improved stability and efficacy of these second-generation analogs have renewed interest in their potential for clinical development. researchgate.net

Interactive Table: Comparison of Clinically Relevant Cryptophycin Analogs

| Analog | Structural Modification from this compound | Key Development Rationale | Outcome |

|---|---|---|---|

| Cryptophycin-52 (LY355703) | Additional methyl group in unit C. aacrjournals.org | Improved hydrolytic stability. researchgate.net | Reached Phase II clinical trials; development halted due to toxicity and marginal efficacy. wikipedia.orgacs.org |

| Cryptophycin-309 | Glycinate ester of the chlorohydrin analog (Cryptophycin-296). researchgate.net | Enhanced chemical stability and aqueous solubility. researchgate.net | Considered a promising second-generation candidate due to superior preclinical efficacy. researchgate.net |

| Cryptophycin-249 | Glycinate ester of the chlorohydrin analog (Cryptophycin-8). researchgate.netcore.ac.uk | Enhanced chemical stability and aqueous solubility. researchgate.net | Considered a promising second-generation candidate with high activity against MDR tumors. researchgate.netcore.ac.uk |

Chemoenzymatic Synthesis Approaches for Novel Derivatives

Chemoenzymatic synthesis has emerged as a powerful strategy to overcome the challenges associated with the total synthesis of complex natural products like cryptophycins and to generate novel analogs for biological evaluation. nih.govacs.org This approach combines the flexibility of chemical synthesis with the high selectivity of enzymatic catalysis.

Several key enzymes from the cryptophycin biosynthetic pathway have been utilized as biocatalysts. Notably, the cryptophycin thioesterase (CrpTE) and the cryptophycin epoxidase (CrpE) have been employed as standalone enzymes to catalyze the macrocyclization and epoxidation steps, respectively. nih.govacs.org Researchers have successfully synthesized linear precursor chains (seco-cryptophycins) with diverse modifications, particularly in the unit A aromatic group, and then used CrpTE to facilitate the crucial ring-closing step to form the macrolactone. nih.govacs.org This has demonstrated the remarkable flexibility of CrpTE in accepting unnatural substrates. nih.govacs.org The resulting novel cryptophycin macrolactones can then be further modified, for example, by the P450 enzyme CrpE to introduce the epoxide functionality. nih.govacs.org This chemoenzymatic route has led to the creation of a library of new cryptophycin analogs, including a des-β-epoxy derivative with potent, low picomolar activity, a level of potency previously thought to require the epoxide group. nih.govacs.org

Another innovative chemoenzymatic approach involves a non-ribosomal peptide synthetase (NRPS) module, CrpD-M2, which is responsible for incorporating the 2-hydroxy acid moiety (unit D). acs.orgnih.gov This multifunctional enzyme, comprising condensation–adenylation–ketoreduction–thiolation (C-A-KR-T) domains, has been used to elongate synthetic cryptophycin chain intermediates. acs.orgnih.gov The enzyme-bound product is subsequently macrolactonized by the cryptophycin thioesterase. acs.orgnih.gov This method represents the first use of an NRPS-embedded ketoreduction (KR) domain for the assembly of a complete natural product and serves as a proof-of-principle for generating new cryptophycin analogs with unnatural structures in units C and D. acs.orgnih.gov These strategies highlight the utility of biocatalysis as a valuable addition to the medicinal chemistry toolbox for producing novel and potent cryptophycin derivatives. nih.gov

Advanced Delivery Systems and Targeted Therapies

Rationale for Targeted Delivery to Improve Therapeutic Index

The primary motivation for developing targeted delivery systems for cryptophycins is to enhance their therapeutic index. researchgate.netnih.gov While highly effective at killing cancer cells, including those that are multidrug-resistant (MDR), their use as standalone chemotherapeutic agents has been hampered by severe side effects, such as neurotoxicity, as observed in clinical trials for the synthetic analogue, cryptophycin-52. core.ac.ukmdpi.combeilstein-journals.org

Targeted therapies work by linking the potent cytotoxic payload to a homing device, such as a monoclonal antibody or a peptide, that specifically recognizes and binds to antigens or receptors overexpressed on the surface of tumor cells. core.ac.ukgoogle.com This conjugation ensures that the drug is delivered preferentially to the cancer cells, leading to a higher concentration of the cytotoxic agent within the tumor environment. This targeted approach spares healthy cells from the drug's potent effects, which is expected to reduce systemic toxicity and widen the therapeutic window, allowing for effective treatment at doses that are not harmful to the patient. researchgate.netnih.gov The development of antibody-drug conjugates (ADCs) and peptide-drug conjugates (PDCs) represents a key strategy to harness the powerful anticancer activity of cryptophycins while mitigating their associated toxicity. beilstein-journals.orgresearchgate.net

Antibody-Drug Conjugates (ADCs) Utilizing Cryptophycin (B1240208) Payloads

Antibody-drug conjugates (ADCs) combine the tumor-targeting specificity of monoclonal antibodies (mAbs) with the potent cell-killing ability of cytotoxic payloads like cryptophycin. nih.govnih.gov This approach has emerged as a promising strategy for cancer therapy, and cryptophycins are considered attractive payloads due to their high potency, activity against MDR tumors, and hydrophilicity. researchgate.netresearchgate.net

Antibody Selection : The monoclonal antibody is chosen for its high selectivity towards a tumor-associated antigen that is overexpressed on cancer cells. google.com For instance, trastuzumab, which targets the HER2 receptor, is often used for developing ADCs against HER2-positive breast cancers. google.comgoogle.com

Cryptophycin Derivatives : Naturally occurring cryptophycins often lack a suitable functional group for conjugation. beilstein-journals.org Therefore, synthetic derivatives are created. Cryptophycin-55-glycinate is one such derivative, providing a free amino group for stable attachment to a linker. mdpi.comgoogle.com This glycinate (B8599266) ester form also offers improved chemical stability and aqueous solubility. nih.gov

Linker Technology : The linker connects the cryptophycin payload to the antibody. Its design is crucial for the stability of the ADC in circulation and the efficient release of the payload at the target site. Self-immolative and protease-cleavable linkers are commonly employed. google.com These linkers are designed to be stable in the bloodstream but are cleaved by enzymes like cathepsins, which are abundant in the lysosomal compartment of tumor cells, ensuring targeted drug release. mdpi.com A common cleavable linker is the valine-citrulline (Val-Cit) dipeptide. mdpi.comresearchgate.net

Conjugation Chemistry : The method of attaching the linker-payload to the antibody affects the homogeneity and stability of the final ADC. Cysteine-based conjugation is a widely used method. This can involve the partial reduction of inter-chain disulfide bonds in the antibody's hinge region to free up cysteine residues for conjugation. google.comgoogle.com Alternatively, engineered antibodies, such as THIOMABs, have cysteines introduced at specific sites in the antibody sequence, allowing for precise control over the drug-to-antibody ratio (DAR). researchgate.netbioworld.com A defined DAR is important for producing a homogeneous ADC with predictable properties. bioworld.com Michael addition is a chemical reaction used to conjugate a maleimide (B117702) derivative of the cryptophycin payload to the cysteine residues of the antibody. researchgate.net

Preclinical studies have demonstrated the significant potential of cryptophycin-ADCs in treating various solid tumors. These conjugates have shown high potency, often in the picomolar to low nanomolar range, and selective killing of antigen-expressing cancer cells. bioworld.comlanternpharma.com

In a collaboration between Lantern Pharma and Bielefeld University, a new class of cryptophycin-ADCs was developed using cysteine-engineered antibodies. bioworld.com These ADCs exhibited potent anti-tumor activity across a range of solid tumor cell lines, including breast, bladder, colorectal, gastric, pancreatic, and ovarian cancers, with EC50 values in the picomolar to single-digit nanomolar range. bioworld.com

A key finding from these studies is the superior potency of cryptophycin-ADCs compared to ADCs using other payloads, such as monomethyl auristatin E (MMAE). bioworld.com For example, in high HER2-expressing tumor cells, a cryptophycin-ADC with a drug-to-antibody ratio (DAR) of 4 was more potent than an MMAE-ADC with a DAR of 8. bioworld.com In moderately HER2-expressing cells, a cryptophycin-ADC with a DAR of 8 was approximately 10 times more potent than its MMAE counterpart. bioworld.com Even a low-DAR cryptophycin-ADC (DAR of 2) showed a tumor-kill rate equivalent to that of a high-DAR MMAE-ADC (DAR of 8). bioworld.com

The table below summarizes the comparative preclinical efficacy of a Trastuzumab-based cryptophycin-ADC (Cp-ADC) versus an MMAE-ADC in HER2-expressing cell lines.

| Cell Line Type | ADC Configuration | Comparative Potency | Citation |

| High HER2-expressing | Tras(C4)-Cp (DAR 4) | More potent than MMAE-ADC (DAR 8) | bioworld.com |

| High HER2-expressing | Tras(C8)-Cp (DAR 8) | More potent than MMAE-ADC (DAR 8) | bioworld.com |

| Moderate HER2-expressing | Tras(C8)-Cp (DAR 8) | ~10 times more potent than MMAE-ADC (DAR 8) | bioworld.com |

| High HER2-expressing | Tras(C2)-Cp (DAR 2) | Equivalent tumor kill-rate to MMAE-ADC (DAR 8) | bioworld.com |

Furthermore, second-generation cryptophycin-ADCs have been developed with improved stability against metabolization in mice, while maintaining picomolar potency in vitro. nih.gov In a xenograft model of MDA-MB-231 human breast cancer, these ADCs led to tumor eradication at low doses, demonstrating a promising therapeutic index. nih.gov

Design and Conjugation Methodologies for Cryptophycin-ADCs

Peptide-Drug Conjugates (PDCs) and Other Conjugation Strategies

In addition to antibodies, other homing devices like peptides are being utilized to create targeted drug conjugates. Peptide-drug conjugates (PDCs) offer several advantages over ADCs, including smaller size, which can lead to better tissue penetration, and simpler, more cost-effective synthesis. mdpi.com

A common strategy in PDC design is to use peptides that target receptors overexpressed on tumor cells. nih.gov For example, the Arg-Gly-Asp (RGD) peptide motif is known to target αvβ3 integrins, which are highly expressed in many types of tumors and are involved in tumor growth and angiogenesis. nih.gov

Researchers have synthesized cryptophycin-c(RGDfK) conjugates, linking the cytotoxic payload to a cyclic RGD peptide. mdpi.com These PDCs utilize a protease-cleavable Val-Cit linker and a self-immolative spacer to ensure the release of the active drug inside the target cells. mdpi.com Preclinical evaluation of these RGD-cryptophycin conjugates on human melanoma cell lines showed cytotoxic potencies in the low to sub-nanomolar range. mdpi.com

The development of PDCs and other small molecule-drug conjugates (SMDCs) is an active area of research, aiming to leverage the extreme potency of cryptophycin-1 and its analogues for targeted cancer therapy. researchgate.netresearchgate.net These strategies, alongside ADCs, represent a rational approach to improving the therapeutic profile of this powerful class of natural products. nih.govresearchgate.net

Biosynthesis and Biotechnological Production

Natural Producers of Cryptophycins

Cryptophycins are a class of potent cytotoxic depsipeptides naturally produced by certain species of cyanobacteria. nih.gov The first member of this family, Cryptophycin (B1240208) 1, was initially isolated from Nostoc sp. ATCC 53789, a cyanobacterium associated with lichens. nih.gov Subsequently, other Nostoc species, such as Nostoc sp. GSV 224 and Nostoc sp. ASN_M, have also been identified as producers of cryptophycins. nih.govmdpi.com

Interestingly, a compound identical to a cryptophycin analog, initially named arenastatin A, was isolated from the marine sponge Dysidea arenaria. core.ac.uk This discovery highlighted the symbiotic relationship between marine invertebrates and microorganisms, with the cyanobacterium being the actual producer of the compound. nih.gov To date, the production of over 28 different cryptophycin analogs has been exclusively attributed to cyanobacteria belonging to the genus Nostoc. core.ac.uknih.gov

The natural production of these compounds is believed to be a defense mechanism for the cyanobacteria against other microorganisms. core.ac.uk The name "cryptophycin" itself was derived from the potent activity of these compounds against the yeast Cryptococcus. core.ac.uk

Characterization of the Cryptophycin Biosynthetic Gene Cluster (crp genes)

The genetic blueprint for cryptophycin synthesis is encoded within a large biosynthetic gene cluster (BGC), designated as the "crp" gene cluster. This cluster, spanning over 40 kilobases of the Nostoc genome, was first identified through a comparative secondary metabolomic analysis. acs.org The organization of the crp gene cluster follows a collinear arrangement, where the sequence of genes mirrors the order of biosynthetic reactions. acs.orgresearchgate.net

The core of the crp cluster is composed of genes encoding large, modular multienzyme complexes: two polyketide synthase (PKS) genes (crpA and crpB) and two non-ribosomal peptide synthetase (NRPS) genes (crpC and crpD). acs.orgnih.gov These enzymes are responsible for the assembly of the macrolide backbone of cryptophycin from precursor molecules.

Downstream of these core PKS/NRPS genes are several smaller genes encoding tailoring enzymes that modify the core structure to produce the final, bioactive cryptophycin. acs.org These tailoring enzymes include a P450 epoxidase (crpE), a putative 2-ketoglutarate-dependent hydroxylase (crpF), a decarboxylase (crpG), and a flavin-dependent halogenase (crpH). nih.govumich.edu

Table 1: Key Genes in the Cryptophycin Biosynthetic Gene Cluster

| Gene | Enzyme Type | Function |

| crpA | Polyketide Synthase (PKS) | Involved in the synthesis of the polyketide portion of the molecule. acs.org |

| crpB | Polyketide Synthase (PKS) | Continues the elongation of the polyketide chain. acs.org |

| crpC | Non-ribosomal Peptide Synthetase (NRPS) | Incorporates the D-tyrosine unit (Unit B). umich.edu |

| crpD | Non-ribosomal Peptide Synthetase (NRPS) | Incorporates methyl-β-alanine (Unit C) and the α-hydroxy acid (Unit D), and catalyzes the final cyclization. nih.govumich.edu |

| crpE | P450 Epoxidase | Catalyzes the stereospecific formation of the β-epoxide ring. acs.orgnih.gov |

| crpF | Putative 2-ketoglutarate-dependent hydroxylase | Believed to be involved in a hydroxylation step. umich.edu |

| crpG | Decarboxylase | Involved in the formation of methyl-β-alanine from L-aspartic acid. umich.edu |

| crpH | Flavin-dependent halogenase | Responsible for the chlorination of the D-tyrosine unit. nih.govumich.edu |

Optimization of Bioproduction and Semi-Synthetic Approaches

The potent biological activity of cryptophycins has driven efforts to develop efficient and scalable production methods. While total chemical synthesis is possible, it is a lengthy and complex process with moderate yields, making it less economically viable for large-scale production. mdpi.com Consequently, research has focused on optimizing the natural biosynthetic pathway and employing semi-synthetic strategies.

Enzymatic Steps in Biosynthesis

The tailoring enzymes encoded by the crp gene cluster play a crucial role in determining the final structure and bioactivity of cryptophycins. Two of the most significant enzymes in this process are the P450 epoxidase (CrpE) and the flavin-dependent halogenase (CrpH).

The P450 epoxidase (CrpE) is responsible for the formation of the β-epoxide ring at the C2'-C3' position of the molecule. nih.gov This epoxide is critical for the high cytotoxicity of many cryptophycin analogs. nih.gov The enzyme acts in a regio- and stereospecific manner, ensuring the formation of the desired β-epoxide, which is significantly more potent than the α-epoxy isomer. nih.gov Characterization of CrpE has enabled its use in chemoenzymatic approaches to produce specific cryptophycin analogs. acs.orgnih.gov

The flavin-dependent halogenase (CrpH) is responsible for the chlorination of the aromatic ring of the D-tyrosine unit. nih.govumich.edu This halogenation is another important structural feature that influences the biological activity of the final compound. The identification of this FAD-dependent halogenase has provided insights into the diversification of cryptophycin structures. researchgate.netbeilstein-journals.org

Methodologies for Enhanced Cryptophycin Production

To overcome the limitations of both total synthesis and natural production yields, researchers are exploring various strategies to enhance the bioproduction of cryptophycins. One promising approach is the use of photo-bioreactors for the cultivation of Nostoc species. anr.fr

Photo-bioreactors offer a controlled environment where culture conditions such as pH, light intensity and wavelength, nutrient supply, and gas exchange can be precisely managed to optimize cyanobacterial growth and secondary metabolite production. anr.frfraunhofer.de Studies have shown that manipulating light conditions, such as using continuous orange-red light, can significantly increase the yield of cryptophycin-1 from Nostoc sp. ATCC 53789. mdpi.com Different types of photo-bioreactors, including bubble column, flat panel, and tubular reactors, are being investigated to find the most efficient design for large-scale cultivation. mdpi.comnih.govmdpi.com

The overarching goal of these optimization efforts is to develop an environmentally friendly and economically viable bioprocess for the sustainable production of cryptophycin-1 and its analogs, thereby facilitating further research and potential therapeutic applications. anr.fr

Challenges in Translational Research and Future Directions

Peripheral Neurotoxicity as a Dose-Limiting Factor

A significant impediment to the clinical application of cryptophycins, including the synthetic analog cryptophycin-52 (LY355703), has been the onset of peripheral neurotoxicity. adcreview.combeilstein-journals.org This adverse effect is a common issue among microtubule-targeting agents, as microtubules are crucial for the function of nerve cells. core.ac.uk In a Phase I clinical trial of LY355703, neurological toxicities were the primary dose-limiting factor. aacrjournals.orgnih.gov Patients experienced symptoms such as motor neuropathy, constipation/ileus, and severe myalgias at higher doses. aacrjournals.orgnih.gov These neurotoxic effects were found to be related to the cumulative dose rather than the administration schedule. nih.gov The severity of this neurotoxicity ultimately led to the discontinuation of clinical trials for cryptophycin-52, despite its promising anticancer activity. adcreview.combeilstein-journals.org This highlights the critical need to address neurotoxicity to unlock the therapeutic potential of the cryptophycin (B1240208) scaffold.

Strategies for Mitigating Toxicity and Enhancing Tumor Selectivity

To overcome the challenge of systemic toxicity, particularly neurotoxicity, researchers are exploring various strategies to enhance the tumor selectivity of cryptophycin-based therapies. anr.fr A highly promising approach is the development of drug conjugates, where the potent cryptophycin molecule is linked to a targeting moiety that directs it specifically to cancer cells. core.ac.ukanr.frresearchgate.net

Key Strategies Include:

Antibody-Drug Conjugates (ADCs): This strategy involves attaching cryptophycin to a monoclonal antibody that recognizes a specific antigen on the surface of tumor cells. beilstein-journals.orgnjbio.com This targeted delivery system aims to concentrate the cytotoxic payload at the tumor site, thereby minimizing exposure to healthy tissues and reducing off-target toxicity. njbio.com

Small Molecule-Drug Conjugates (SMDCs): Similar to ADCs, SMDCs utilize small molecules, such as peptides or folic acid, as targeting ligands. core.ac.uknih.gov For instance, conjugating cryptophycin to RGD peptides that target integrins overexpressed on certain tumor cells is an active area of investigation. nih.gov

Advanced Linker Technology: The design of the linker that connects cryptophycin to the targeting moiety is crucial. beilstein-journals.org The use of cleavable linkers, which release the active drug only within the tumor microenvironment (e.g., in the presence of specific enzymes), is a key strategy to improve efficacy and safety. beilstein-journals.orgnih.gov

Nanoparticle-Based Delivery Systems: Encapsulating cryptophycin within nanoparticles, such as liposomes or polymeric nanoparticles, can alter its pharmacokinetic profile, potentially reducing systemic toxicity and improving tumor accumulation. mdpi.comtechscience.com These systems can also be surface-modified with targeting ligands to further enhance tumor selectivity. techscience.com

These targeted delivery approaches hold the potential to "resurrect" the therapeutic utility of cryptophycins by widening their therapeutic window. adcreview.com

Synergistic Effects in Combination Therapies

Combining therapeutic agents is a cornerstone of modern cancer treatment, often leading to enhanced efficacy and the potential to overcome drug resistance. nih.gov The principle behind combination therapy is to target different cellular pathways simultaneously, which can result in synergistic or additive effects. nih.gov While specific in-vivo or clinical data on combination therapies involving Cryptophycin 1 are limited in the provided search results, the concept holds significant promise.

For microtubule-targeting agents like cryptophycins, combining them with drugs that have different mechanisms of action could be beneficial. aacrjournals.org For instance, pairing a microtubule inhibitor with a DNA-damaging agent or an inhibitor of a specific signaling pathway could lead to a more profound anti-tumor response. aacrjournals.org The goal of such combinations is to achieve a greater therapeutic effect at lower, less toxic doses of each individual drug. nih.gov Further research is needed to identify optimal combination partners for this compound and to evaluate their synergistic potential in preclinical models.

Identification of Novel Molecular Targets and Off-Target Effects

The primary molecular target of this compound is tubulin, a protein essential for the formation of microtubules. wikipedia.orgresearchgate.net By interacting with tubulin, this compound disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis (programmed cell death). wikipedia.orgnih.gov It binds to the vinca (B1221190) alkaloid binding site on tubulin, but its interaction is mechanistically distinct, causing a potent suppression of microtubule dynamics. researchgate.net Recent cryo-electron microscopy studies have revealed that this compound binds at the tubulin interdimer interface, partially overlapping with the maytansine (B1676224) binding site, and induces a conformational change that is incompatible with the microtubule lattice. nih.gov

While tubulin is the well-established primary target, cryptophycins may also induce apoptosis through other mechanisms. wikipedia.orgresearchgate.net Some studies suggest that they can deactivate the Bcl-2 protein, an important regulator of apoptosis. nih.gov Understanding these additional "off-target" effects is crucial, as they could contribute to both the therapeutic efficacy and the toxicity profile of the compound. The identification of novel molecular targets could open up new avenues for therapeutic intervention and for designing derivatives with improved selectivity.

Advancements in Synthetic and Biosynthetic Methodologies for Diversification and Optimization

The complex structure of this compound has spurred significant efforts in both total synthesis and biosynthesis to generate analogs with improved therapeutic properties. researchgate.netnih.gov The modular nature of the cryptophycin structure, composed of four distinct units (A, B, C, and D), makes it amenable to synthetic modifications. nih.govnih.gov

Recent advancements in this area include:

Chemoenzymatic Synthesis: This approach combines chemical synthesis with enzymatic reactions to produce novel cryptophycin analogs. bohrium.comnih.govumich.edu For example, the use of enzymes like the cryptophycin thioesterase (CrpTE) and epoxidase (CrpE) allows for the efficient cyclization and modification of synthetic precursors. nih.gov

Precursor-Directed Biosynthesis: By feeding modified building blocks to the cryptophycin-producing cyanobacteria, it is possible to generate new derivatives. nih.gov This technique leverages the natural biosynthetic machinery to create a diverse library of compounds.

Divergent Synthetic Routes: Chemists have developed flexible and efficient synthetic strategies that allow for the creation of a wide range of analogs by modifying specific subunits of the cryptophycin core. nih.gov This enables systematic structure-activity relationship (SAR) studies to identify modifications that enhance potency and reduce toxicity.

Biosynthetic Pathway Engineering: A deeper understanding of the genetic blueprint for cryptophycin biosynthesis opens the door to engineering the producing organisms to create novel and potentially more effective analogs. acs.orgbeilstein-journals.org

These advanced methodologies are crucial for the continued exploration of the cryptophycin scaffold, aiming to generate next-generation compounds with a superior therapeutic index for the treatment of cancer. beilstein-journals.org

Q & A

Q. What is the primary mechanism of action of Cryptophycin 1 in inhibiting tumor cell proliferation?

this compound exerts its antitumor effects by binding irreversibly to β-tubulin, disrupting microtubule assembly and stabilizing depolymerized tubulin subunits. This leads to G2/M phase cell cycle arrest and apoptosis. Unlike vinca alkaloids, this compound retains its inhibitory effects for over 24 hours post-removal, as shown in L1210 leukemia cells and A-10 vascular smooth muscle models . Immunofluorescence studies confirm microtubule depolymerization and reorganization of intermediate filaments, akin to vinblastine but with prolonged persistence .

Q. How do researchers design in vitro experiments to evaluate this compound's potency?

Standard protocols involve exposing cancer cell lines (e.g., L1210, CCRF-CEM) to this compound for 1–4 hours, followed by assessment of cell viability via assays like MTT or clonogenic survival. Intracellular drug levels are measured using HPLC, with parameters such as temperature (4°C vs. 37°C), exposure duration, and cell density optimized to ensure reproducible pharmacokinetic profiles . For example, Foster et al. (1998) demonstrated that protein synthesis inhibition (~30%) alone cannot explain cytotoxicity, necessitating complementary assays to assess DNA/RNA synthesis .

Q. What are the critical controls required to validate this compound's specificity in microtubule disruption assays?

Key controls include:

- Positive controls : Vinca alkaloids (e.g., vinblastine) or paclitaxel to benchmark microtubule dynamics.

- Negative controls : Untreated cells or solvent-only (DMSO) groups to rule out nonspecific effects.

- Rescue experiments : Pre-treatment with paclitaxel to stabilize microtubules and reverse this compound-induced depolymerization .

- Multidrug resistance (MDR) models : Use of P-glycoprotein-overexpressing cell lines (e.g., ovarian NCI/ADR-RES) to assess resistance profiles .

Advanced Research Questions

Q. How do structural modifications of this compound impact its activity against multidrug-resistant (MDR) tumors?

Analogues like Cryptophycin 52 (LY355703) and 55 exhibit enhanced potency in MDR models due to reduced recognition by P-glycoprotein efflux pumps. For instance, in CCRF-CEM cells, Cryptophycin 52 showed IC50 values 10-fold lower than vinblastine, attributed to methylation at R1 and R2 positions (CH3 substitutions) that hinder pump binding . Comparative in vivo studies in xenograft models further validate these modifications .

Q. What methodological challenges arise in synthesizing this compound analogues, and how are they addressed?

The macrocyclic depsipeptide structure poses synthetic hurdles, particularly in stereochemical control and macrocyclization. A chemoenzymatic approach using Cryptophycin thioesterase (CrpTE) and oxidase (CrpE) enables efficient macrocyclization and oxidation of linear precursors. Schmidt et al. (2020) synthesized 12 novel analogues with heteroaromatic substitutions in Unit A, achieving picomolar potency in KB and LoVo cell lines .

Q. How can researchers resolve contradictions in this compound's reported effects on macromolecular synthesis?

Foster et al. (1998) observed minimal DNA/RNA synthesis inhibition (<5%) but significant protein synthesis suppression (~30%) in L1210 cells. To reconcile this with cytotoxicity, researchers must integrate time-course experiments (e.g., measuring apoptosis via caspase-3 activation) and microtubule imaging (e.g., confocal microscopy) to confirm that cell death is microtubule-driven rather than translation-dependent .

Q. What strategies improve the pharmacokinetic profile of this compound for in vivo applications?

- Prodrug formulations : Esterification of hydroxyl groups to enhance solubility.

- ADC payload conjugation : Cryptophycin analog 1, as an antibody-drug conjugate (ADC) payload, demonstrates >10-fold higher cellular potency than MMAE/DM1, with improved tumor targeting .

- Dosing optimization : Intermittent high-dose regimens in murine models reduce systemic toxicity while maintaining efficacy .

Methodological Considerations

Q. What experimental parameters are critical for assessing this compound's reversibility in microtubule inhibition?

- Washout duration : Post-treatment incubation in drug-free medium for ≥24 hours to evaluate microtubule repolymerization.

- Immunofluorescence quantification : Tubulin polymer-to-monomer ratios via Western blot or live-cell imaging .

- Comparative agents : Co-treatment with vinblastine or paclitaxel to test reversibility mechanisms .

Q. How should researchers validate this compound's species-specific activity in preclinical models?

Cross-species tubulin binding assays (e.g., bovine vs. human β-tubulin) and xenograft studies in immunodeficient mice (e.g., HT-29 colon carcinoma) are essential. Liang et al. (1997) demonstrated human tumor-selective cytotoxicity in NSCLC and breast cancer models, emphasizing the need for species-matched in vitro/in vivo systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.